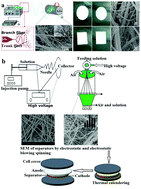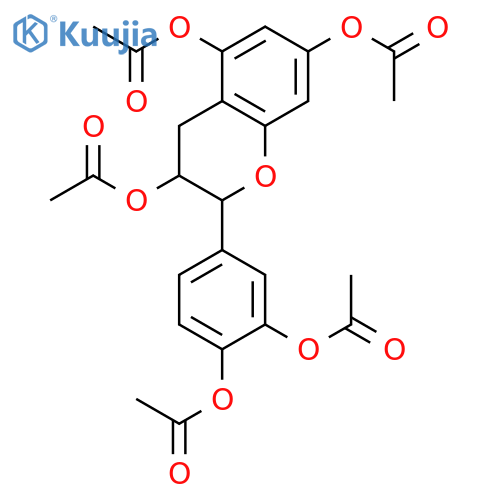A review of recent developments in rechargeable lithium–sulfur batteries
Nanoscale Pub Date: 2016-08-26 DOI: 10.1039/C6NR04923K
Abstract
The research and development of advanced energy-storage systems must meet a large number of requirements, including high energy density, natural abundance of the raw material, low cost and environmental friendliness, and particularly reasonable safety. As the demands of high-performance batteries are continuously increasing, with large-scale energy storage systems and electric mobility equipment, lithium–sulfur batteries have become an attractive candidate for the new generation of high-performance batteries due to their high theoretical capacity (1675 mA h g−1) and energy density (2600 Wh kg−1). However, rapid capacity attenuation with poor cycle and rate performances make the batteries far from ideal with respect to real commercial applications. Outstanding breakthroughs and achievements have been made to alleviate these problems in the past ten years. This paper presents an overview of recent advances in lithium–sulfur battery research. We cover the research and development to date on various components of lithium–sulfur batteries, including cathodes, binders, separators, electrolytes, anodes, collectors, and some novel cell configurations. The current trends in materials selection for batteries are reviewed and various choices of cathode, binder, electrolyte, separator, anode, and collector materials are discussed. The current challenges associated with the use of batteries and their materials selection are listed and future perspectives for this class of battery are also discussed.

Recommended Literature
- [1] Click Co sandwich-terminated dendrimers as polyhydride reservoirs and micellar templates†
- [2] VOx-coated LiMn2O4nanorodclusters for lithium battery cathode materials
- [3] Nanoscale morphology, tribology and electrical properties of polyaniline/graphene oxide/LAPONITE® composites investigated using atomic force microscopy†
- [4] Selective determination of mefenamic acid in the presence of 1000-fold excess paracetamol and caffeine using a multiwalled carbon nanotube–polymer composite electrode†
- [5] Development of validated methods for the simultaneous quantification of Finasteride and Tadalafil in newly launched FDA-approved therapeutic combination: greenness assessment using AGP, analytical eco-scale, and GAPI tools†
- [6] Dramatically reducing the critical velocity of air cavity generation via biomimetic microstructure effects†
- [7] Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid†
- [8] Effect of the swelling degree on the non-isothermal dehydration kinetics of a poly(acrylic acid)-g-gelatine hydrogel
- [9] Influence of different methylene units on the performance of rhodanine organic dyes for dye-sensitized solar cells†
- [10] Tunnelling control of chemical reactions – the organic chemist's perspective

Journal Name:Nanoscale
Research Products
-
CAS no.: 174141-46-9









